molecular formula C14H17ClO2 B1322897 Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate CAS No. 51275-34-4

Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate

Cat. No.: B1322897
CAS No.: 51275-34-4
M. Wt: 252.73 g/mol
InChI Key: SHDCRBFNUMCGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate is an organic compound with a molecular formula of C14H17ClO2 It is a derivative of cyclohexanecarboxylate, where the cyclohexane ring is substituted with a 4-chlorophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate typically involves the esterification of 1-(4-chlorophenyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-(4-chlorophenyl)cyclohexanecarboxylic acid.

    Reduction: 1-(4-chlorophenyl)cyclohexanemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of small molecules with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The 4-chlorophenyl group may also play a role in binding to hydrophobic pockets within proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclohexanecarboxylate: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.

    1-(4-chlorophenyl)cyclohexanecarboxylic acid: The carboxylic acid analog of the ester, with different reactivity and solubility.

    4-chlorophenylacetic acid: A simpler structure with a similar phenyl group but different overall properties.

Uniqueness

Methyl 1-(4-chlorophenyl)cyclohexanecarboxylate is unique due to the combination of the cyclohexane ring, the 4-chlorophenyl group, and the ester functionality. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other related compounds.

Properties

IUPAC Name

methyl 1-(4-chlorophenyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO2/c1-17-13(16)14(9-3-2-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDCRBFNUMCGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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